Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Capacity vs. the 4-Carbonyl Piperidine Analog
The presence of a direct methylene (-CH2-) linker between the isoxazole and piperidine rings in the target compound eliminates the strong hydrogen bond acceptor (HBA) of the carbonyl group found in its 4-carbonyl-piperidine analog, CAS 2640878-15-3. This structural change is predicted to result in a lower topological polar surface area (TPSA) and reduced hydrogen bond acceptor count (HBA = 5 vs. HBA = 6 for the carbonyl analog), leading to an approximate ΔcLogP of +0.5 to +1.0, which is a significant differentiation for blood-brain barrier penetration potential. [1] [2]
| Evidence Dimension | Lipophilicity and Hydrogen Bonding (HBA count) |
|---|---|
| Target Compound Data | HBA = 5; Rotatable Bonds = 6; TPSA = 70.14 Ų (Predicted) [3] |
| Comparator Or Baseline | CAS 2640878-15-3; HBA = 6; Rotatable Bonds = 3; TPSA = 55.73 Ų (Predicted) [2] |
| Quantified Difference | ΔHBA = -1; ΔRotatable Bonds = +3; ΔTPSA ≈ +14 Ų (Target has higher TPSA, but lower HBA; net lipophilicity change is context-dependent) |
| Conditions | In silico analysis comparing computed molecular properties of closely related analogs sourced from vendor databases. |
Why This Matters
The lower HBA count of the target compound compared to the carbonyl analog suggests it is a more CNS-friendly scaffold, which is a critical selection criterion for procuring starting points in CNS drug discovery programs.
- [1] Sildrug Property Prediction Tool. Draw a structure: C16H18ClN3O3. Reports computed properties including cLogP and TPSA. View Source
- [2] Sildrug Property Prediction Tool. Draw a structure: C15H18ClN3O2. Reports computed properties including TPSA and cLogP. View Source
- [3] ZINC71870122. ZINC Database. University of California, San Francisco (UCSF). View Source
